molecular formula C20H24N2O8 B4896348 1-[3-[4-[3-(2,5-dioxopyrrolidin-1-yl)-2-hydroxypropoxy]phenoxy]-2-hydroxypropyl]pyrrolidine-2,5-dione

1-[3-[4-[3-(2,5-dioxopyrrolidin-1-yl)-2-hydroxypropoxy]phenoxy]-2-hydroxypropyl]pyrrolidine-2,5-dione

Cat. No.: B4896348
M. Wt: 420.4 g/mol
InChI Key: DLQRXQUOPNQQOZ-UHFFFAOYSA-N
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Description

1-[3-[4-[3-(2,5-dioxopyrrolidin-1-yl)-2-hydroxypropoxy]phenoxy]-2-hydroxypropyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[4-[3-(2,5-dioxopyrrolidin-1-yl)-2-hydroxypropoxy]phenoxy]-2-hydroxypropyl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of succinic anhydride with an appropriate amine under controlled conditions.

    Introduction of the Hydroxypropoxy Group: This step involves the reaction of the pyrrolidine-2,5-dione intermediate with a hydroxypropylating agent, such as epichlorohydrin, in the presence of a base.

    Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where the hydroxypropyl intermediate reacts with a phenol derivative.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-[4-[3-(2,5-dioxopyrrolidin-1-yl)-2-hydroxypropoxy]phenoxy]-2-hydroxypropyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxypropoxy and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenol derivatives in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-[4-[3-(2,5-dioxopyrrolidin-1-yl)-2-hydroxypropoxy]phenoxy]-2-hydroxypropyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-[4-[3-(2,5-dioxopyrrolidin-1-yl)-2-hydroxypropoxy]phenoxy]-2-hydroxypropyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor modulator, or signaling pathway regulator, depending on its structural features and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxopyrrolidin-1-yl acrylate: A protein crosslinker used in biochemical research.

    4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Enhances monoclonal antibody production in cell cultures.

    ®-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: A novel EAAT2 modulator with antiseizure activity.

Uniqueness

1-[3-[4-[3-(2,5-dioxopyrrolidin-1-yl)-2-hydroxypropoxy]phenoxy]-2-hydroxypropyl]pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

1-[3-[4-[3-(2,5-dioxopyrrolidin-1-yl)-2-hydroxypropoxy]phenoxy]-2-hydroxypropyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O8/c23-13(9-21-17(25)5-6-18(21)26)11-29-15-1-2-16(4-3-15)30-12-14(24)10-22-19(27)7-8-20(22)28/h1-4,13-14,23-24H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQRXQUOPNQQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(COC2=CC=C(C=C2)OCC(CN3C(=O)CCC3=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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